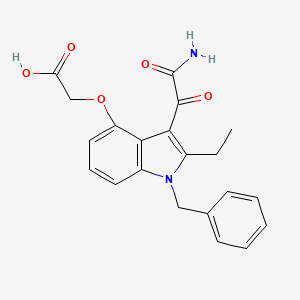

Varespladib

説明

Synthesis Analysis

Varespladib is a synthetic molecule . It was developed and clinically tested to block inflammatory cascades of several diseases associated with elevated levels of secreted phospholipase A2 (sPLA2) .

Molecular Structure Analysis

The first structural and functional study of the complex between Varespladib and a PLA2-like snake venom toxin (MjTX-II) has been described . Crystallographic and bioinformatics analyses revealed interactions of Varespladib with two specific regions of the toxin .

Chemical Reactions Analysis

Varespladib has demonstrated potent inhibitory activity against several whole snake venoms and isolated PLA2 toxins . It inhibits the cytotoxic and myotoxic effects of MjTX-II from the medically important South American snake, Bothrops moojeni .

Physical And Chemical Properties Analysis

Varespladib has a molecular formula of C21H20N2O5 and a molar mass of 380.400 g·mol −1 . It is a synthetic molecule .

科学的研究の応用

Snakebite Envenomation

- Scientific Field : Toxicology

- Application Summary : Varespladib has been explored for its inhibitory potential against snakebite envenomation. It was initially designed as an inhibitor of mammalian phospholipase A2s (PLA2s), but was later repurposed as a broad-spectrum inhibitor of PLA2 in snake venom .

- Methods of Application : In animal models, the severely hemorrhagic toxicity of snake venom was almost fully inhibited after administration of Varespladib . The treatment showed a significant inhibitory effect to snake venom PLA2, which was estimated by IC50 in vitro and ED50 in vivo .

- Results : Varespladib treatment showed a significant inhibitory effect to snake venom PLA2. In animal models, the severely hemorrhagic toxicity of snake venom was almost fully inhibited after administration of Varespladib. Moreover, signs of edema in gastrocnemius muscle were remarkably attenuated by administration of Varespladib, with a reduced loss of myonecrosis and desmin .

Treatment for Bites from Nikolsky’s Viper

- Scientific Field : Toxicology

- Application Summary : Varespladib has been studied as an alternative to antivenom treatment for bites from Nikolsky’s Viper (Vipera berus nikolskii). The venom of this viper contains an extremely high concentration of PLA2, responsible for the toxic effects of the venom .

- Methods of Application : Varespladib was administered alone subcutaneously to adult male CD-1 mice (8 mg/kg) and compared to mice exposed to Vipera berus nikolskii crude venom (8 mg/kg = 10 LD50) or a combination of Varespladib and the same amount of the venom .

- Results : Eighty percent of mice receiving both Varespladib and venom survived, while 100% of the control group receiving venom alone died within 4 hours .

Inhibition of Non-Enzymatic Myotoxic Activity

- Scientific Field : Biochemistry

- Application Summary : Varespladib has been found to effectively inhibit the non-enzymatic myotoxic activity of snake venom’s PLA2-like protein (MjTX-II) .

- Results : The results showed that Varespladib effectively inhibited the non-enzymatic myotoxic activity of MjTX-II .

Treatment for Coronary Artery Disease

- Scientific Field : Cardiology

- Application Summary : Varespladib has been studied for its potential use in the treatment of coronary artery disease .

- Methods of Application : In the 8-week, phase II, PLASMA-2 trial, 120 patients with stable coronary artery disease were treated with Varespladib .

- Results : Varespladib treatment produced a greater than 20% reduction in CRP levels .

Inhibition of sPLA2s in Snake Venom

- Scientific Field : Toxicology

- Application Summary : Varespladib has been studied as an inhibitor of venom sPLA2s in addition to standard-of-care antivenom treatment .

- Results : The results showed that Varespladib effectively inhibited venom sPLA2s .

Treatment for Acute Coronary Syndrome

- Scientific Field : Cardiology

- Application Summary : Varespladib has been studied for its potential use in the treatment of acute coronary syndrome .

- Methods of Application : In the phase II, PLASMA-2 trial, patients with acute coronary syndrome were treated with Varespladib .

- Results : Varespladib treatment produced a significant reduction in CRP levels .

Safety And Hazards

将来の方向性

Since 2016, scientific research has focused on the use of Varespladib as an inhibitor of snake venom toxins . It showed a significant inhibitory effect on snake venom PLA2, making it a potential first-line drug candidate in snakebite envenomation therapy . In 2019, the U.S. Food and Drug Administration (FDA) granted Varespladib orphan drug status for its potential to treat snakebite .

特性

IUPAC Name |

2-(1-benzyl-2-ethyl-3-oxamoylindol-4-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5/c1-2-14-19(20(26)21(22)27)18-15(9-6-10-16(18)28-12-17(24)25)23(14)11-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3,(H2,22,27)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLXTPHDSZUFHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)O)C(=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

172733-42-5 (Sodium salt) | |

| Record name | Varespladib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172732682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50169378 | |

| Record name | Varespladib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Varespladib | |

CAS RN |

172732-68-2 | |

| Record name | Varespladib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172732-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Varespladib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172732682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Varespladib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11909 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Varespladib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VARESPLADIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q3P98DATH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

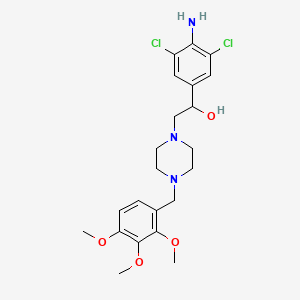

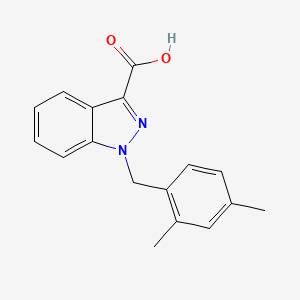

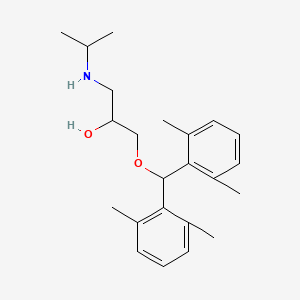

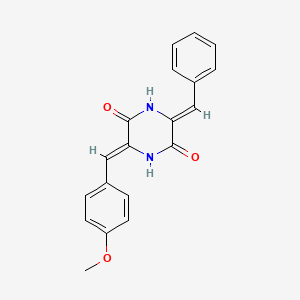

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

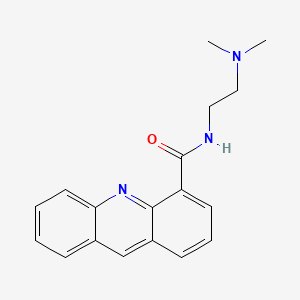

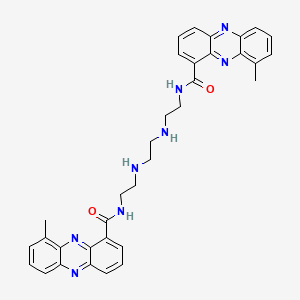

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-Methylphenyl)-4-pyrrolidinylthiopheno[2,3-d]pyrimidine](/img/structure/B1683394.png)

![1-(2-(2-(dimethylamino)ethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)urea](/img/structure/B1683395.png)

![3-[(Z)-[(5Z)-5-benzylidene-4-methyl-3,6-dioxopiperazin-2-ylidene]methyl]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide](/img/structure/B1683413.png)

![N-(2,6-dichlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B1683415.png)

![Benzo[c][1,8]naphthyridin-6(5h)-One](/img/structure/B1683417.png)